molecular formula C10H7F3N2O2 B1458701 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid CAS No. 1955522-74-3

1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid

Cat. No.: B1458701
CAS No.: 1955522-74-3
M. Wt: 244.17 g/mol
InChI Key: JCGISRRZZDODTK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₇F₃N₂O₂ Molecular Weight: 244.17 g/mol CAS: 1955522-74-3 Structure: The compound features an indazole core substituted with a 2,2,2-trifluoroethyl group at the N1 position and a carboxylic acid at the C6 position.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)5-15-8-3-6(9(16)17)1-2-7(8)4-14-15/h1-4H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGISRRZZDODTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N(N=C2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid generally involves:

  • Starting from suitably substituted indazole derivatives, particularly those bearing a carboxylic acid group at the 6-position.
  • Introduction of the 2,2,2-trifluoroethyl group at the N-1 position of the indazole ring through alkylation or substitution reactions.
  • Optimization of reaction conditions such as solvent, temperature, base, and atmosphere to maximize yield and purity.

The key challenge is the selective functionalization at the N-1 position without affecting the carboxylic acid group or the aromatic system.

Detailed Preparation Methods

Alkylation of Indazole-6-carboxylic Acid

One common approach is the N-alkylation of 1H-indazole-6-carboxylic acid with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or iodide) under basic conditions.

Step Reagents/Conditions Description Yield/Notes
1 1H-indazole-6-carboxylic acid, potassium carbonate (K2CO3) Base deprotonates the indazole N-H to form nucleophilic species Ensures selective N-alkylation
2 2,2,2-trifluoroethyl bromide or iodide Alkylating agent Added dropwise at room temperature or slightly elevated temperature
3 Solvent: N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) Polar aprotic solvents facilitate SN2 reaction Reaction time: 2-18 hours
4 Work-up: aqueous quench, extraction with ethyl acetate, drying over MgSO4 Isolation of product Purification by flash chromatography or recrystallization

This method leverages the nucleophilicity of the indazole nitrogen and the electrophilicity of the trifluoroethyl halide to form the N-substituted product with the carboxylic acid intact.

Activation of Carboxylic Acid and Subsequent Coupling

Alternative routes involve activating the carboxylic acid group to facilitate coupling with intermediates or to allow for further modifications.

  • Conversion of the carboxylic acid to acid chlorides using reagents like thionyl chloride (SOCl2).
  • Formation of activated esters using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-methylmorpholine.
  • Coupling with pyrazolospiroketone or other nucleophilic intermediates to form derivatives, which can be further converted to the target compound.

These methods are more common in complex synthetic schemes involving multifunctional intermediates but can be adapted for the preparation of the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Reaction
Base Potassium carbonate, N-methylmorpholine Deprotonates indazole N-H, facilitates alkylation
Solvent DMF, THF Polar aprotic solvents promote SN2 reactions
Temperature Room temperature to 60°C Elevated temperature can increase reaction rate but may cause side reactions
Atmosphere Nitrogen or argon (inert atmosphere) Prevents oxidation or moisture-sensitive side reactions
Reaction Time 2 to 18 hours Longer times improve conversion but require monitoring

Optimization of these parameters is critical to achieving high yield and purity of this compound.

Representative Experimental Data

Experiment Starting Material Reagents Conditions Yield (%) Notes
N-alkylation of 1H-indazole-6-carboxylic acid 1H-indazole-6-carboxylic acid (1 equiv) 2,2,2-trifluoroethyl bromide (1.2 equiv), K2CO3 (2 equiv), DMF Stir at 25°C under N2 for 12 h 70-85% Purified by flash chromatography
Activation and coupling 1H-indazole-6-carboxylic acid HATU, N-methylmorpholine, 2,2,2-trifluoroethylamine DMF, 60°C, 18 h 60-75% Used in multi-step synthesis

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield Advantages Limitations
N-alkylation with trifluoroethyl halide 1H-indazole-6-carboxylic acid, K2CO3, 2,2,2-trifluoroethyl bromide DMF, THF 25-60°C 70-85% Straightforward, high selectivity Requires inert atmosphere, sensitive to moisture
Activation of carboxylic acid + coupling HATU, N-methylmorpholine, trifluoroethylamine DMF 60°C 60-75% Useful for complex derivatives Multi-step, moderate yield

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Trifluoroacetic acid.

    Substitution: Various substituted indazole derivatives, depending on the reagents used.

Scientific Research Applications

Drug Discovery

The compound has been identified as a potential lead for the development of new pharmaceuticals. Its unique trifluoroethyl group enhances lipophilicity and metabolic stability, making it suitable for various therapeutic applications:

  • Cystic Fibrosis Treatment : Research indicates that derivatives of indazole compounds can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds may improve CFTR function, crucial for treating cystic fibrosis . The structure-based discovery methods employed in recent studies suggest that similar compounds could be explored for their efficacy in enhancing CFTR activity.

Anticancer Research

Indazole derivatives have shown promise in cancer research due to their ability to inhibit specific pathways involved in tumor growth:

  • Mechanistic Studies : Investigations into the mechanisms of action of indazole compounds reveal their potential to interfere with cancer cell proliferation. For instance, the modulation of signaling pathways such as PI3K/Akt has been observed, which is critical in many cancers .

Chemical Biology

The compound's chemical properties make it a useful tool in chemical biology:

  • Bioconjugation : The carboxylic acid functional group allows for bioconjugation with biomolecules, facilitating the study of protein interactions and cellular processes. This application is particularly relevant in developing targeted therapies where specific cellular pathways are manipulated .

Case Study 1: CFTR Modulators

A study focused on small molecules that modulate CFTR activity highlighted the potential of indazole derivatives. The research utilized high-throughput screening methods to identify compounds that enhance CFTR function. Among the tested compounds, those structurally similar to this compound exhibited significant potentiation of CFTR-mediated ion flux in cell lines derived from cystic fibrosis patients .

Case Study 2: Antitumor Activity

In another investigation, a series of indazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the indazole structure enhanced cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as a foundation for developing new anticancer agents targeting multiple signaling pathways involved in tumorigenesis .

Data Summary Table

Application AreaKey FindingsPotential Impact
Drug DiscoveryEnhances CFTR activity; potential for cystic fibrosis treatmentImproved patient outcomes
Anticancer ResearchInhibits tumor growth via signaling pathway modulationDevelopment of new therapies
Chemical BiologyEnables bioconjugation for studying protein interactionsAdvances in targeted therapies

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Predicted pKa (COOH) LogP (Estimated)
1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid Indazole Trifluoroethyl (N1), COOH (C6) C₁₀H₇F₃N₂O₂ 244.17 ~2.5–3.5* 1.8–2.2
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole Benzotriazole Trifluoroethyl (N1), Br (C6) C₈H₅BrF₃N₃ 280.05 N/A 2.5–3.0
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid Cyclobutane 2-Chloropyridinyl, COOH C₁₄H₁₈BrNO₄† 356.21 ~4.0–5.0 1.0–1.5
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid Imidazo[2,1-b]thiazole Trifluoromethyl (C6), Methyl (C3), COOH (C5) C₈H₅F₃N₂O₂S 250.20 -1.82‡ 2.0–2.5

*Estimated based on benzoic acid analogs with electron-withdrawing groups. †Discrepancy noted: Molecular formula includes bromine despite "chloro" in the name . ‡Experimentally predicted value .

Electronic and Steric Effects
  • Trifluoroethyl vs.
  • Bromine vs.
Solubility and Bioavailability
  • The target compound’s carboxylic acid (pKa ~2.5–3.5) enhances aqueous solubility at physiological pH compared to the highly acidic imidazothiazole analog (pKa -1.82), which may suffer from poor membrane permeability despite high solubility .
  • The cyclobutane derivative’s aliphatic carboxylic acid (pKa ~4.0–5.0) offers intermediate solubility, but its strained ring may limit conformational flexibility .
Metabolic Stability
  • Fluorination in the target compound and its analogs improves metabolic stability by resisting oxidative degradation. However, the imidazothiazole’s sulfur atom may introduce susceptibility to cytochrome P450-mediated oxidation .

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is a member of the indazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique trifluoroethyl substituent, which enhances its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoroethyl group is known to improve the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Target Interactions

  • Enzyme Inhibition : This compound exhibits enzyme inhibition properties, particularly against tyrosine kinases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can alter cell proliferation and survival pathways.
  • Cell Signaling Modulation : It has been observed to modulate key signaling molecules that influence gene expression and cellular metabolism.

Biological Activities

Research indicates that this compound demonstrates a range of biological activities:

Antitumor Activity

Several studies have explored the antitumor potential of indazole derivatives:

  • A study reported that indazole derivatives could act as effective inhibitors of Polo-like kinase 4 (PLK4), which is implicated in tumor growth. Specific derivatives exhibited nanomolar IC50 values against PLK4 .
  • In vivo studies have shown that certain indazole derivatives can inhibit tumor growth in mouse models, suggesting potential therapeutic applications in cancer treatment .

Anti-inflammatory Effects

Indazole derivatives have been linked to anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific kinases may provide therapeutic avenues for conditions characterized by excessive inflammation.

Case Studies and Research Findings

A variety of research studies have documented the biological effects of this compound and related compounds:

StudyFindings
Paul et al. (2018)Identified novel indazole derivatives as potent PLK4 inhibitors with significant antitumor activity in mouse models .
Wang et al. (2019)Developed new indazole derivatives showing strong activity against pan-Pim kinases with IC50 values in the low nanomolar range .
Kolesnikov et al. (2020)Reported on the antiproliferative effects of 6-azaindazole derivatives against multiple myeloma cell lines .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its solubility and lipophilicity. The trifluoroethyl group enhances its permeability through biological membranes, potentially increasing its bioavailability and efficacy in vivo.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with trifluoroethylamine or its precursors under acidic conditions (e.g., acetic acid reflux) to form the indazole core .
  • Cyclization : Using sodium acetate as a base to facilitate ring closure, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .
  • Functionalization : Introducing the trifluoroethyl group via alkylation of the indazole nitrogen using 2,2,2-trifluoroethyl halides in the presence of a base like K₂CO₃ .

Q. Why is the trifluoroethyl group incorporated into the indazole scaffold?

The trifluoroethyl group enhances:

  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
  • Binding affinity : The CF₃ group’s steric and electronic effects improve hydrophobic interactions with target proteins, as seen in kinase inhibition assays .
  • Bioavailability : Fluorine’s inductive effects lower pKa of adjacent carboxylic acid groups, enhancing solubility at physiological pH .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the indazole scaffold and trifluoroethyl substitution pattern .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation .
  • FT-IR : To identify carboxylic acid C=O stretching (~1700 cm⁻¹) and indazole ring vibrations .
  • X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtained .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with target enzymes?

  • Protein preparation : Use crystallographic structures (e.g., from the PDB) or homology models of target kinases. Optimize hydrogen bonding and electrostatic interactions .
  • Ligand parameterization : Assign partial charges to the trifluoroethyl group using quantum mechanical calculations (e.g., DFT) to account for fluorine’s electronegativity .
  • Validation : Cross-validate docking poses with experimental IC₅₀ data from kinase inhibition assays .

Q. How to address discrepancies in biological activity data across different assay conditions?

  • Control variables : Standardize buffer pH, ionic strength, and cell lines (e.g., HEK293 vs. HeLa) to minimize assay-specific variability .
  • Dose-response curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values under varied conditions, identifying outliers for further mechanistic studies .
  • Orthogonal assays : Validate activity via fluorescence polarization (FP) or surface plasmon resonance (SPR) to rule out false positives .

Q. What strategies optimize the compound’s solubility without compromising target binding?

  • Counterion selection : Use sodium or potassium salts of the carboxylic acid to improve aqueous solubility .
  • Pro-drug approaches : Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo .
  • Co-solvent systems : Employ DMSO/PEG mixtures in vitro to maintain solubility while avoiding precipitation .

Data Contradiction Analysis

Q. How to resolve conflicting results in structure-activity relationship (SAR) studies?

  • Crystallographic validation : Compare docking predictions with X-ray structures of ligand-protein complexes to identify key binding residues .
  • Free energy calculations : Use molecular dynamics (MD) simulations to quantify contributions of the trifluoroethyl group to binding entropy/enthalpy .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, such as fluorine’s role in improving ligand efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.